molecular formula C21H22N4O3S B2767417 N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897457-46-4

N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No. B2767417
CAS RN: 897457-46-4
M. Wt: 410.49
InChI Key: ARDZGQGALXQNEN-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as EIT-101, is a novel compound that has gained significant interest in the field of scientific research. It is a small molecule inhibitor that targets the enzyme, N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. EIT-101 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing complex molecules incorporating imidazole rings, similar to the structure of interest. For instance, the synthesis of thiazoles and their fused derivatives with antimicrobial activities highlights the methodology that could be applicable to synthesizing molecules like N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide. These methodologies often involve reactions with acetophenone, aromatic aldehydes, or cyanomethylene reagents, providing a pathway for the development of molecules with potential antimicrobial properties (Wardkhan et al., 2008).

Biological Activities and Applications

  • Antimicrobial Activity

    The application of synthesized derivatives in exploring antimicrobial activities is well-documented. Compounds derived from similar synthesis processes have shown in vitro antimicrobial activity against various bacterial and fungal isolates, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).

  • Anticancer and Anti-HCV Agents

    Novel compounds synthesized from similar structures have been evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These investigations revealed that certain derivatives exhibit anti-inflammatory and analgesic activities, as well as modest inhibition of HCV NS5B RdRp activity, indicating the therapeutic potential of these synthesized compounds in treating various diseases (Küçükgüzel et al., 2013).

  • Antioxidant Studies

    The synthesis of lignan conjugates via cyclopropanation and their subsequent evaluation for antimicrobial and antioxidant activities further illustrate the potential of these compounds in pharmaceutical applications. Certain synthesized compounds have shown profound antioxidant potential, underscoring their potential utility in combating oxidative stress-related diseases (Raghavendra et al., 2016).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-28-18-11-7-6-10-16(18)24-20(27)19(26)22-12-13-29-21-23-14-17(25-21)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDZGQGALXQNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

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